![molecular formula C10H11BN2O3 B7956057 4-(5-Ethyl-1,2,4-oxadiazol-3-YL)phenylboronic acid](/img/structure/B7956057.png)
4-(5-Ethyl-1,2,4-oxadiazol-3-YL)phenylboronic acid
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Overview
Description
4-(5-Ethyl-1,2,4-oxadiazol-3-YL)phenylboronic acid is a compound that belongs to the class of boronic acids and oxadiazoles. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both boronic acid and oxadiazole moieties in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amidoxime with an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The resulting oxadiazole intermediate is then subjected to borylation reactions to introduce the boronic acid group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors for the cyclization and borylation steps, as well as the use of advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethyl-1,2,4-oxadiazol-3-YL)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines or other reduced derivatives of the oxadiazole ring.
Substitution: Biaryl compounds or other products resulting from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
4-(5-Ethyl-1,2,4-oxadiazol-3-YL)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Ethyl-1,2,4-oxadiazol-3-YL)phenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The oxadiazole ring can interact with various biological targets, potentially leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
4-(5-Ethyl-1,2,4-oxadiazol-3-YL)phenylboronic acid can be compared with other similar compounds such as:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Similar in structure but with different substituents, leading to different chemical and biological properties.
1,2,4-Oxadiazole derivatives: A broad class of compounds with varying substituents that can exhibit a wide range of activities and applications.
The uniqueness of this compound lies in its combination of boronic acid and oxadiazole functionalities, which provide a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O3/c1-2-9-12-10(13-16-9)7-3-5-8(6-4-7)11(14)15/h3-6,14-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAONKJGWWNCLCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)CC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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